Product packaging for Bis(methoxydimethylylsilyl)M-carborane(Cat. No.:CAS No. 17631-41-3)

Bis(methoxydimethylylsilyl)M-carborane

Cat. No.: B1144207
CAS No.: 17631-41-3
M. Wt: 320.59
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Description

Significance of Icosahedral Carborane Clusters in Advanced Chemical Research

Icosahedral carboranes are a remarkable class of molecular clusters composed of boron, carbon, and hydrogen atoms, with the general formula C₂B₁₀H₁₂. guidechem.comthermofisher.com These cage-like structures possess a unique three-dimensional aromaticity, where the bonding electrons are delocalized over the entire polyhedron, resulting in extraordinary thermal and chemical stability. boron.comevitachem.com This inherent robustness makes them ideal building blocks for creating new materials designed to withstand extreme conditions. dtic.mil

The near-spherical and rigid geometry of the carborane icosahedron, comparable in size to a rotated phenyl group, allows it to be incorporated into polymer chains and other molecular architectures to enhance properties such as heat resistance and hydrophobicity. dtic.mil The ability to functionalize the carborane cage at its carbon and/or ten boron vertices provides a versatile platform for developing a vast range of derivatives for applications in medicinal chemistry, catalysis, and materials science. boron.comevitachem.comnih.gov

Unique Aspects of Meta-Carborane Isomers in Molecular Design

The icosahedral dicarbadodecaboranes (C₂B₁₀H₁₂) exist as three primary isomers: ortho- (1,2-), meta- (1,7-), and para- (1,12-), distinguished by the positions of the two carbon atoms within the cage. guidechem.comnih.gov The meta-carborane isomer, the focus of this article, is typically synthesized by the thermal rearrangement of the more readily available ortho-carborane at high temperatures. nih.gov

This structural difference is not trivial; it imparts unique characteristics to the meta-isomer. Unlike the ortho-isomer, which has a significant dipole moment, the meta-carborane has a much smaller dipole moment, affecting its intermolecular interactions and the properties of materials derived from it. Furthermore, the electronic landscape of the cage is altered. In meta-carborane, the boron vertices most susceptible to electrophilic substitution are those at the 9 and 10 positions, which are antipodal to the carbon atoms. katchem.cz This predictable reactivity allows for selective functionalization, a key advantage in rational molecular design. katchem.cz

Role of Organosilicon Moieties in Carborane Functionalization and Material Precursors

Organosilicon chemistry provides a powerful toolkit for modifying other molecules and building polymers. lookchem.com When combined with carborane chemistry, it opens a pathway to creating high-performance hybrid materials. Organosilicon moieties are typically introduced onto the carborane cage by functionalizing its weakly acidic C-H bonds. boron.com

The introduction of silyl (B83357) groups containing reactive functionalities, such as chloro- or alkoxy- (e.g., methoxy) groups, transforms the carborane cage into a monomer. dtic.mildtic.mil These reactive sites are crucial for subsequent polymerization reactions. Specifically, alkoxysilyl groups like the methoxydimethylsilyl group in Bis(methoxydimethylylsilyl)M-carborane are designed to undergo hydrolysis and polycondensation. This process allows for the formation of long polysiloxane chains (–Si–O–)n, with the bulky and exceptionally stable m-carborane (B99378) cages integrated directly into the polymer backbone. dtic.milrsc.org The resulting poly(m-carborane-siloxane)s are a class of elite polymers known for their extreme thermal and oxidative stability, far surpassing that of conventional silicones. dtic.milrsc.org

Overview of Research Trajectories for this compound and Related Architectures

The primary research trajectory for this compound is its application as a specialized monomer for the synthesis of high-performance carborane-siloxane polymers. dtic.milamanote.com The synthesis of this monomer follows a logical pathway that leverages the distinct reactivity of the m-carborane cage. It generally begins with the dilithiation of m-carborane at its two carbon vertices using a strong base like n-butyllithium, followed by reaction with a dichlorodimethylsilane. The resulting bis(chlorodimethylsilyl)-m-carborane intermediate is then converted to the more versatile bis(methoxydimethylsilyl) derivative. dtic.milmdpi.com

Once synthesized, this compound serves as a key precursor for creating elastomeric materials and coatings capable of functioning in harsh environments. rsc.org The hydrolytic polycondensation of this monomer leads to poly(m-carborane-siloxane) elastomers with exceptional thermal stability up to 400°C and high resistance to oxidative degradation. dtic.mildtic.mil These properties make them highly valuable for aerospace, defense, and specialized industrial applications where material failure is not an option. boron.com Research also explores related architectures, such as bis(disiloxanyl)-m-carboranes, which provide alternative routes to polymers with tailored properties for applications like high-temperature gas chromatography columns. boron.comresearchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name 1,7-Bis(methoxydimethylsilyl)-1,7-dicarba-closo-dodecaborane
Synonyms This compound
CAS Number 17631-41-3 guidechem.comkatchem.cz
Molecular Formula C₈H₂₈B₁₀O₂Si₂
Molecular Weight 320.59 g/mol
Appearance White crystalline solid (inferred from related compounds)
Primary Application Monomer for high-temperature poly(carborane-siloxane) elastomers boron.comdtic.milrsc.org

Table 2: Comparative Properties of Icosahedral Carborane Isomers

Propertyortho-Carboranemeta-Carboranepara-Carborane
Carbon Positions 1, 21, 71, 12
Symmetry Group C₂vC₅hD₅d
Relative Thermal Stability Least stableIntermediateMost stable
Conversion Temperature Converts to meta at ~450°CConverts to para at >600°CHighest stability
Dipole Moment (Debye) ~4.5 D~2.8 D0 D

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H28B10O2Si2 B1144207 Bis(methoxydimethylylsilyl)M-carborane CAS No. 17631-41-3

Properties

InChI

InChI=1S/C8H18B10O2Si2/c1-19-21(3,4)7-9-8(10-7,22(5,6)20-2)12-14-16-18-17-15-13-11-7/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCEDUOUWVSTNLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B]1[B][B][B][B]C2([B]C([B]2)([B][B][B]1)[Si](C)(C)OC)[Si](C)(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18B10O2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17631-41-3
Record name 1,7-Dicarbadodecaborane(12), 1,7-bis(methoxydimethylsilyl)-
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Record name 1,7-bis(methoxydimethylsilyl)-1,7-dicarbadodecaborane(12)
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Synthetic Methodologies for Bis Methoxydimethylylsilyl M Carborane and Analogues

Direct Synthetic Routes to Bis(methoxydimethylylsilyl)M-carborane

Direct routes focus on the functionalization of the two carbon atoms within the meta-carborane (1,7-dicarba-closo-dodecaborane) cage. These carbon-bound hydrogens are significantly more acidic than the boron-bound hydrogens, allowing for selective deprotonation and subsequent reaction with silylating agents.

The most common and straightforward method for synthesizing C-silylated carboranes is through a lithiation-silylation sequence. The weakly acidic C-H protons of the carborane cage can be readily deprotonated by strong bases. nih.gov

The process for this compound is as follows:

Dilithiation: Meta-carborane is treated with two equivalents of a strong organolithium base, typically n-butyllithium (n-BuLi), in an appropriate solvent like diethyl ether or tetrahydrofuran (B95107) (THF). This reaction selectively removes the protons from both carbon atoms (C1 and C7), yielding 1,7-dilithio-m-carborane.

Silylation: The resulting dianionic species is then reacted with a suitable silylating agent. For the target compound, chlorodimethoxymethylsilane is used as the electrophile. The lithium-silyl exchange reaction proceeds efficiently to form the desired C-B bonds, yielding this compound and lithium chloride as a byproduct.

This two-step, one-pot synthesis is highly efficient for producing C,C'-bis(silyl)-substituted carboranes with precise control over the substitution pattern.

This compound is a key monomer for the synthesis of carborane-siloxane polymers, which exhibit exceptional thermal stability. These polymers are typically formed through condensation reactions.

One established method is the FeCl₃-catalyzed polycondensation . In this process, 1,7-bis(methoxydimethylsilyl)-m-carborane is reacted with organochlorosilanes or other bis(chlorosilyl) compounds. The ferric chloride catalyst facilitates the condensation, leading to the formation of linear polymers with molecular weights around 10,000 Da. However, this method can be complicated by side reactions that cause gelation, which hinders the formation of high-molecular-weight linear polymers.

Heterofunctional polycondensation offers an alternative route that can produce ultra-high molecular weight polymers. This approach involves reacting a carborane disilanol (B1248394) with a bis(ureido)silane. While not directly starting from this compound, it represents a crucial method for creating the ultimate polymeric materials derived from such monomers. For example, carborane bis(dimethylsilanol) can be reacted with bis(ureido)silanes to form high molecular weight polymers, a process that relies on careful control of stoichiometry and reaction conditions to avoid degradation by amine byproducts.

Method Reactants Catalyst/Conditions Product
FeCl₃-catalyzed Polycondensation1,7-bis(methoxydimethylsilyl)-m-carborane, OrganochlorosilanesFeCl₃Linear carborane-siloxane copolymers
Heterofunctional CondensationCarborane bisdimethylsilanol, Dimethylbis(ureido)silaneCooled slurry (-10°C)Silanol end-capped prepolymer, advanced to high MW polymer

Advanced Functionalization of Meta-Carborane Skeletons

Beyond C-H functionalization, advanced methods have been developed to selectively modify the B-H bonds of the carborane cage, which is challenging due to the presence of ten chemically similar B-H vertices. nih.gov

While the lithiation mentioned in section 2.1.1 is the primary strategy for C-H functionalization, its regioselectivity is inherent to the structure of carboranes. The C-H bonds are the most acidic sites on the cluster, making their deprotonation and subsequent functionalization highly regioselective for the carbon vertices (positions 1 and 7 in the meta-isomer). This intrinsic reactivity provides a reliable and foundational strategy for building more complex carborane-based molecules and polymers.

Activating the inert B-H bonds requires more sophisticated chemical strategies, often involving transition metal catalysis and the use of directing groups. rsc.org The different electronic environments of the boron atoms in m-carborane (B99378)—influenced by their proximity to the cage carbon atoms—allow for selective activation.

A key strategy involves attaching a directing group to one of the cage carbons, which then steers a metal catalyst to a specific B-H bond, typically one in close proximity, to form a stable cyclometalated intermediate. researchgate.net This approach enables the precise functionalization of a single B-H vertex. For meta-carborane, stepwise B-H activation has been demonstrated, allowing for controlled, multiple functionalizations on the boron cage. rsc.org Steric effects can also be exploited to direct B-H activation to specific positions, as demonstrated in para-carboranes, a principle applicable to the meta-isomer as well.

Transition metal catalysis is the cornerstone of modern B-H functionalization chemistry. researchgate.netrawdatalibrary.net Catalysts based on palladium, iridium, rhodium, and other late transition metals are effective for this purpose. researchgate.netacs.org The general strategy relies on the electronic properties of both the carborane B-H bonds and the metal center. nih.gov

Palladium (Pd) Catalysis: Palladium catalysts are widely used for B-H activation, often assisted by a directing group. For instance, a carboxy group (-COOH) attached to a cage carbon can direct a Pd(II) catalyst to activate the B(4) and B(5) positions in o-carboranes, leading to diarylation. nih.gov A similar directing group strategy can be applied to meta-carboranes. Palladium has also been shown to catalyze the stepwise activation of multiple B-H bonds on a single meta-carborane framework. rsc.org Low catalyst loadings of PdCl₂ have been used effectively in picolyl-directed alkenylation of carboranes. nih.gov

Iridium (Ir) Catalysis: Iridium complexes are also powerful catalysts for B-H functionalization. They can promote B-H activation to achieve transformations like alkenylation. acs.org

These catalytic cycles often involve electrophilic attack of the metal on an electron-rich B-H bond or oxidative addition of an electron-rich metal into a B-H bond. The choice of metal, ligands, and directing group allows for remarkable control over which of the ten B-H bonds will react.

Catalyst System Carborane Isomer Directing Group B-H Position(s) Activated Type of Functionalization
Pd(OAc)₂o-Carborane (B102288)Carboxylic acid (-COOH)B(4,5)Diarylation nih.gov
Pd(II) Complexm-CarboraneThioamideStepwise B(x), B(y)Dimerization rsc.org
PdCl₂ / AgNTf₂o-CarboranePicolylB(3,5) or B(4)Di- or Mono-alkenylation nih.gov
Ir(I) Complexo-CarboraneAcylaminoB(4)/B(7)Enantioselective Alkenylation acs.org

Directed B-H Activation and Functionalization Methodologies

Selective Halogenation and Subsequent Derivatization

The synthesis of precisely substituted silyl (B83357) carboranes often begins with the selective halogenation of the carborane cage. Direct electrophilic halogenation of unsubstituted carboranes typically occurs at the boron vertices with the highest electron density. For m-carborane (1,7-C₂B₁₀H₁₂), these are the B(9) and B(10) positions.

A highly effective method for selective halogenation involves the use of N-halosuccinimides (NXS, where X = Cl, Br, I) as the halogen source. documentsdelivered.comnih.gov The electrophilicity of these reagents can be significantly enhanced by a strong Brønsted acid, such as trifluoromethanesulfonic acid (HOTf), in a suitable solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP). documentsdelivered.comnih.gov This system allows for the facile and highly regioselective synthesis of 9-halo-m-carboranes and 9,10-dihalo-m-carboranes under mild conditions with short reaction times. nih.gov The catalytic use of carborane-based sulfides has also been explored for aromatic halogenations, demonstrating the unique electronic properties of the carborane cage in mediating such transformations. osaka-u.ac.jp

Once the halogenated carborane is obtained, subsequent derivatization can be achieved through various coupling reactions or by conversion to organometallic intermediates. While direct substitution of a B-halogen bond with a silyl nucleophile can be challenging, alternative pathways involving the halogenated cage are employed. For instance, palladium-catalyzed coupling reactions can be used to introduce functional groups. researchgate.net More commonly, halogenation is used to direct the substitution pattern, while the introduction of silyl groups is achieved via lithiation of the more acidic C-H vertices of the carborane cage, followed by reaction with a silyl chloride. The presence of halogens on the boron cage can influence the reactivity and properties of the final silylated product.

A general representation of this two-step conceptual approach is:

Selective Halogenation: m-C₂B₁₀H₁₂ + NXS/HOTf → 9-X-m-C₂B₁₀H₁₁ or 9,10-X₂-m-C₂B₁₀H₁₀

Derivatization (e.g., via C-H activation): The halogenated carborane is then further functionalized, for example, by silylation at the carbon atoms.

Hydrosilylation Reactions in Carborane Chemistry

Hydrosilylation, the addition of a silicon-hydride (Si-H) bond across an unsaturated bond (like C=C or C≡C), is a powerful and widely used method for forming stable silicon-carbon bonds in carborane chemistry. ineosopen.org This reaction is particularly valuable for synthesizing organosilicon carborane derivatives, including precursors for polymers and hybrid materials. rsc.orgrsc.orgresearchgate.net

The process typically involves reacting an alkenyl- or alkynyl-substituted carborane with a hydride-containing organosilicon compound, such as a silane (B1218182) or siloxane. The reaction is most commonly catalyzed by platinum complexes, with Karstedt's catalyst being a highly effective and frequently used option. rsc.orgrsc.org

Key features of hydrosilylation in carborane chemistry include:

Regioselectivity: The addition of the silyl group generally proceeds in a regioselective manner. For terminal alkenes (e.g., allylcarboranes), the reaction typically follows Farmer's rule (anti-Markovnikov addition), where the silicon atom attaches to the terminal carbon atom of the double bond. rsc.org

Mild Conditions: These reactions can often be carried out at room temperature, providing high yields of the desired products. rsc.org

Versatility: A wide range of hydride-containing silanes and siloxanes can be used, allowing for the introduction of diverse functionalities. For example, reacting allylcarborane with triethoxysilane (B36694) introduces alkoxysilyl groups suitable for sol-gel processes, while reaction with tetramethyldisiloxane can yield precursors for silicone polymers. ineosopen.orgrsc.org

The hydrosilylation of 1,7-bis(allyl)-m-carborane with a methoxydimethylsilyl source would be a direct route to produce bis(methoxydimethylsilylpropyl)-m-carborane, an analogue of the target compound.

Table 1: Examples of Hydrosilylation Reactions with Allylcarboranes
Carborane PrecursorSilicon HydrideCatalystProduct TypeYieldReference
1-Allyl-o-carborane1,1,3,3-TetramethyldisiloxaneKarstedt's CatalystMonofunctional Carborane-Siloxane~97% rsc.org
1-Allyl-o-carboraneTriethoxysilaneKarstedt's CatalystMonofunctional Trialkoxysilyl Carborane~97% rsc.org
1,2,9,12-Tetraallyl-o-carboraneTriethoxysilaneKarstedt's CatalystPolyfunctional Trialkoxysilyl CarboraneQuantitative rsc.org
1,2,9,12-Tetraallyl-o-carboraneDimethylchlorosilaneKarstedt's CatalystPolyfunctional Chlorosilyl CarboraneQuantitative rsc.org

Synthesis of Related Organosilicon Carborane Derivatives for Comparative Analysis

Mono- and Polyfunctional Organosilicon Carborane Precursors

The synthesis of organosilicon carborane precursors with varying degrees of functionality is crucial for developing new materials. These precursors serve as building blocks for polymers, dendrimers, and hybrid inorganic-organic networks. nih.govunt.edu

Monofunctional Precursors: These molecules contain a single organosilicon group attached to the carborane cage. They are typically prepared by reacting a monolithiated carborane (e.g., C-lithio-m-carborane) with a functional silyl chloride (e.g., Cl-SiMe₂-R, where R is vinyl, allyl, or another reactive group). Alternatively, hydrosilylation of a mono-alkenyl carborane with a silicon hydride yields monofunctional products. rsc.org These precursors are essential for creating polymers with pendant carborane units. acs.org

Polyfunctional Precursors: These contain two or more organosilicon groups. A common route to C,C'-disubstituted derivatives involves the dilithiation of the carborane C-H vertices with a strong base like n-butyllithium, followed by quenching with an appropriate silyl chloride. nih.govdb-thueringen.de For example, reacting dilithio-m-carborane with two equivalents of methoxydimethylsilyl chloride would be a direct synthetic route to bis(methoxydimethylsilyl)m-carborane. Polyfunctional precursors can also be synthesized via hydrosilylation of poly-alkenyl carboranes, leading to molecules with multiple silyl groups attached to the cage. rsc.org These multifunctional molecules can act as cross-linkers in polymer networks or as core structures for dendritic growth. researchgate.net

Incorporation of Silyl Protecting Groups in Complex Syntheses

In multi-step syntheses, it is often necessary to temporarily block a reactive site to achieve the desired substitution pattern. Silyl groups, particularly bulky ones, are excellent choices for protecting the acidic C-H protons of carboranes. vanderbilt.edu

The triphenylsilyl (Ph₃Si) group is a notable example used as a C-protective group in carborane chemistry. vanderbilt.edu The key criteria for an effective protecting group, which the Ph₃Si group satisfies, are:

Efficient Introduction: It can be synthesized in high yield. vanderbilt.edu

Stability: The protected intermediate is stable for storage and, crucially, withstands the reaction conditions used for further functionalization, such as treatment with butyllithium (B86547) (BuLi). vanderbilt.edu

Facilitated Handling: The Ph₃Si group is a chromophore, making reaction monitoring by TLC and purification by chromatography easier. It also tends to make its derivatives crystalline solids, which simplifies handling and purification. vanderbilt.edu

Clean Removal: The silyl group can be cleanly and efficiently removed (desilylation) using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), without disturbing the newly introduced functional groups. vanderbilt.edu

This strategy allows for the synthesis of heterodisubstituted carboranes that are difficult to obtain through direct "statistical" methods. For example, one can protect one C-H vertex with a Ph₃Si group, functionalize the other C-H vertex, and then remove the Ph₃Si group to yield a pure monosubstituted carborane. vanderbilt.edu

Table 2: The Triphenylsilyl (Ph₃Si) Group as a Protecting Group in p-Carborane (B1425697) Synthesis
StepReactionKey FeatureReference
Protectionp-Carborane + BuLi, then Ph₃SiClHigh-yield synthesis of 1-(triphenylsilyl)-p-carborane. vanderbilt.edu
Functionalization1-(Ph₃Si)-p-carborane + BuLi, then Electrophile (E)Ph₃Si group is stable to BuLi, allowing reaction at the second C-H vertex. vanderbilt.edu
PurificationChromatography of 1-(Ph₃Si)-12-(E)-p-carboraneThe UV-active and crystalline nature of the silyl derivative simplifies isolation. vanderbilt.edu
Deprotection1-(Ph₃Si)-12-(E)-p-carborane + TBAFClean and high-yield removal of the Ph₃Si group to give 1-(E)-p-carborane. vanderbilt.edu

Purification and Isolation Methodologies for Silyl Carborane Compounds

The purification and isolation of silyl carborane compounds are critical steps to obtaining materials of high purity for subsequent applications. The methods employed depend on the physical and chemical properties of the specific derivative.

Chromatography: Flash column chromatography is a standard technique for purifying these compounds. vanderbilt.edu However, challenges can arise. The carbon-sulfur bond in some carborane derivatives has shown instability on silica (B1680970) gel, hindering separation. vanderbilt.edu Similarly, boronic acid derivatives are known to sometimes decompose or be difficult to isolate on standard silica gel. researchgate.net To mitigate these issues, the silica gel can be pre-treated, for example, with boric acid to suppress the decomposition of sensitive boron compounds. researchgate.net The presence of bulky silyl groups like triphenylsilyl can be advantageous, as they significantly alter the chromatographic behavior of the derivative compared to starting materials, simplifying separation. vanderbilt.edu

Crystallization: Many silyl carborane derivatives are crystalline solids, even those with alkyl chains. vanderbilt.edu This property is highly beneficial for purification, as crystallization from a suitable solvent can effectively remove impurities and unreacted starting materials, often yielding highly pure products. The slow evaporation of a saturated solution at low temperatures is a common technique to obtain high-quality crystals suitable for analysis. nih.gov

Distillation: For derivatives that are thermally stable liquids with sufficiently low boiling points, distillation can be an effective purification method.

The choice of purification strategy is guided by the stability and physical state of the target compound. The inherent properties imparted by the silyl group—such as increased crystallinity or altered solubility and chromatographic retention—are often exploited to achieve effective isolation. vanderbilt.edu

Advanced Characterization Methodologies for Silyl Carborane Structures

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the connectivity and chemical environment of atoms within a molecule. For Bis(methoxydimethylsilyl)M-carborane, a combination of Nuclear Magnetic Resonance (NMR), vibrational spectroscopy, and mass spectrometry provides a comprehensive picture of its molecular architecture.

NMR spectroscopy is a powerful tool for probing the local environment of specific nuclei. While detailed multi-nuclear (¹¹B, ¹³C, ²⁹Si) NMR data for Bis(methoxydimethylsilyl)M-carborane is not extensively reported in the available literature, ¹H NMR provides crucial information for structural confirmation.

The ¹H NMR spectrum of Bis(methoxydimethylsilyl)M-carborane exhibits two key signals. The protons of the methyl groups attached to the silicon atoms (Si-CH₃) and the protons of the methoxy (B1213986) groups (O-CH₃) are clearly distinguishable. The chemical shifts for these protons are observed at approximately 0.38 ppm and 3.42 ppm, respectively. This data is instrumental in confirming the presence and arrangement of the silyl (B83357) and methoxy functionalities attached to the m-carborane (B99378) cage.

Proton Environment Chemical Shift (δ, ppm)
Si-CH₃0.38
O-CH₃3.42

This table presents the proton NMR chemical shifts for Bis(methoxydimethylsilyl)M-carborane.

Infrared (IR) spectroscopy is employed to identify the characteristic vibrational modes of the chemical bonds within Bis(methoxydimethylsilyl)M-carborane, further corroborating its structure. The IR spectrum displays several key absorption bands that are indicative of its constituent functional groups.

A strong absorption band corresponding to the B-H bond stretch is observed around 2600 cm⁻¹. The C-H stretching vibration of the carborane nucleus appears at approximately 3070 cm⁻¹. The presence of the Si-CH₃ groups is confirmed by characteristic bands at 810 cm⁻¹ and 1262 cm⁻¹. Furthermore, a significant band around 1090 cm⁻¹ is attributed to the Si-O-C stretching vibration of the methoxysilyl group.

Bond Vibrational Frequency (cm⁻¹)
B-H (stretch)2600
C-H (carborane, stretch)3070
Si-CH₃810, 1262
Si-O-C (stretch)1090

This table summarizes the characteristic infrared absorption bands for Bis(methoxydimethylsilyl)M-carborane.

Mass spectrometry is a vital technique for determining the molecular weight and confirming the elemental composition of a compound. For Bis(methoxydimethylsilyl)M-carborane, the mass spectrum shows a molecular ion peak (M⁺) at an m/z value of 334. This experimental value is in close agreement with the calculated molecular weight of the compound (C₈H₂₈B₁₀O₂Si₂), which is 334.75 g/mol , thereby confirming its molecular formula.

X-ray Diffraction Studies for Solid-State Structural Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Studies have shown that Bis(methoxydimethylsilyl)M-carborane is a crystalline substance. The X-ray diffraction pattern provides information about the crystal lattice and the exact bond lengths and angles within the molecule, offering unambiguous proof of its structure.

Electron Microscopy Techniques for Material Characterization (if applicable to synthesized materials)

While electron microscopy is a powerful tool for characterizing the morphology and microstructure of bulk materials, its application is more relevant to the polymers synthesized from Bis(methoxydimethylsilyl)M-carborane rather than the monomer itself. For instance, it could be used to study the surface features and phase separation in elastomers derived from this monomer.

Other Advanced Analytical Methods for Compositional and Purity Assessment

In addition to the aforementioned techniques, other analytical methods are employed to assess the composition and purity of Bis(methoxydimethylsilyl)M-carborane. Elemental analysis provides the percentage composition of carbon, hydrogen, boron, and silicon. For Bis(methoxydimethylsilyl)M-carborane, the experimentally determined elemental composition aligns well with the calculated theoretical values, further validating the compound's identity.

Element Calculated (%)
C28.71
H8.44
B32.33
Si16.79

This table compares the calculated elemental composition of Bis(methoxydimethylsilyl)M-carborane.

Gas-liquid chromatography (GLC) can also be utilized to assess the purity of the synthesized compound. Furthermore, the molecular weight can be independently determined by methods such as ebullioscopy in a suitable solvent like benzene, which has shown results consistent with the calculated molecular weight.

Reactivity and Mechanistic Investigations of Bis Methoxydimethylylsilyl M Carborane

Comparative Reactivity Studies of Carbon- and Boron-Substituted Silyl (B83357) Carboranes

The reactivity of silyl carboranes is profoundly influenced by whether the silyl group is attached to a carbon or a boron atom of the icosahedral cage. This distinction arises from the fundamental differences in the electronic environments of the cage's carbon and boron vertices.

The carbon-hydrogen (C-H) bonds of the carborane cage are notably acidic (pKa ≈ 23 for o-carborane), allowing for deprotonation by strong bases like organolithium reagents to form carboranyl anions. nih.gov These nucleophilic anions readily react with electrophiles, such as chlorosilanes, providing a straightforward and widely used method for synthesizing C-substituted silyl carboranes. nih.gov In contrast, the ten boron-hydrogen (B-H) bonds present a more complex scenario for selective functionalization due to their similar chemical environments and lower acidity. nih.gov

The reactivity of the B-H bonds is dictated by the electron density at each boron position, which varies across the cage. For the ortho-carborane isomer, the calculated charge distribution leads to a general reactivity order for electrophilic substitution: B(9,12) > B(8,10) > B(4,5,7,11) > B(3,6). nih.govacs.org This hierarchy allows for regioselective functionalization if the appropriate catalyst is chosen. Electron-deficient transition metal catalysts tend to activate the electron-rich B(8,9,10,12)–H bonds, while electron-rich catalysts target the electron-deficient B(3,6)–H bonds. acs.org

For the meta-carborane isomer (as in bis(methoxydimethylsilyl)-m-carborane), the electron density also varies, following a different trend: B(9,10) >>> B(5,12) > B(4,6,8,11) > B(2,3). mdpi.com This makes electrophilic substitution on the m-carborane (B99378) cage more challenging than on the o-isomer. mdpi.com The strong electron-withdrawing nature of the o-carboranyl group, when attached to boron, enhances the Lewis acidity of the borane (B79455) significantly more than phenyl or even pentafluorophenyl groups. researchgate.net This effect influences the reactivity of the entire molecule.

Table 1: Comparative Reactivity of C-H and B-H Bonds in Carboranes

Feature C-H Bonds B-H Bonds
Primary Reaction Type Deprotonation followed by nucleophilic attack Electrophilic substitution; transition-metal-catalyzed activation
Reagents Strong bases (e.g., n-BuLi, Grignard reagents) nih.govnih.gov Electrophiles, transition metal catalysts nih.govacs.org
Selectivity Control High selectivity at cage carbons Challenging; dependent on reagent electronics and directing groups nih.govacs.org
Influence of Isomer Acidity varies slightly between o-, m-, and p-isomers mdpi.com Reactivity pattern is highly dependent on the isomer (o- vs. m-) mdpi.com
Silyl Group Introduction Reaction of carboranyl anion with chlorosilanes nih.gov Transition-metal-catalyzed silylation or reaction with silylating agents

Mechanisms of Silyl Group Transformations on Carborane Cages

Silyl groups attached to carborane cages can undergo various transformations, including migration and cleavage, often as part of a larger reaction mechanism. The triphenylsilyl group, for example, can be employed as a removable protecting group at a cage carbon. vanderbilt.edu This strategy allows for functionalization at another site on the carborane before the silyl group is cleanly cleaved using a fluoride (B91410) source, demonstrating a key transformation. vanderbilt.edu

Mechanistic studies, often supported by Density Functional Theory (DFT) calculations, have elucidated the pathways of these transformations. In the reaction of an o-carborane-fused aminoborirane with aryl azides, the process involves a cycloaddition of the azide (B81097) to a boron-nitrogen unit, which is followed by a migration of a silyl group. nih.govrsc.orgrsc.org DFT calculations for this reaction indicate a stepwise mechanism with a defined energy barrier for the cycloaddition step. nih.gov Similarly, the reaction of a hypersilylsilylene with pinacolborane (HBpin) was found to proceed through an initial adduct formation, followed by isomerization via the rupture of the B-H bond, where the hydride shifts to the amidinate ligand and the Bpin unit attaches to the silicon center. acs.org These studies highlight that silyl group rearrangements are often integral steps in the construction of complex carborane-containing heterocycles. nih.govacs.org

Oxidative Addition and Reductive Elimination Pathways Involving Silicon-Carborane Bonds

Oxidative addition and its reverse, reductive elimination, are fundamental steps in organometallic chemistry and are crucial in the catalytic functionalization of silyl carboranes. wikipedia.org Oxidative addition involves the insertion of a metal center into a substrate bond, such as a silicon-hydrogen (Si-H) or boron-hydrogen (B-H) bond, which increases the metal's oxidation state and coordination number. wikipedia.orgacs.org

The reactivity of silyl-o-carboranes toward transition metal complexes provides clear examples of these pathways.

The reaction of mono(silyl)-o-carboranes with an iridium complex, [(Cp*IrCl₂)₂], results in the oxidative addition of the metal to a Si-H bond, accompanied by the activation of an adjacent B-H bond. This forms a stable, seven-coordinate iridium metallacycle. acs.org

In contrast, when bis(silyl)-o-carboranes react with the same iridium complex, oxidative addition occurs at both Si-H sites, leading to a five-membered metallacycle where the iridium is coordinated to both silicon atoms. acs.org

Table 2: Examples of Oxidative Addition in Silyl Carborane Systems

Silyl Carborane Substrate Metal Complex Resulting Structure Bond Activations Citation
Mono(silyl)-o-carborane [(Cp*IrCl₂)₂] Four-membered Ir-Si-B-C metallacycle Si-H and B-H acs.org
Bis(silyl)-o-carborane [(Cp*IrCl₂)₂] Five-membered Ir-Si-C-C-Si metallacycle Two Si-H bonds acs.org
Mono(silyl)-o-carborane [ReH₇(PPh₃)₂] Kinetically stabilized Re-Si complex One Si-H bond acs.org

Nucleophilic and Electrophilic Substitution Reactions on the Carborane Cage

The dual nature of the carborane cage allows it to undergo both nucleophilic and electrophilic substitution reactions, providing versatile routes for functionalization.

Nucleophilic substitution is most commonly initiated by the deprotonation of the acidic C-H vertices. nih.gov The resulting carboranyl anion is a potent nucleophile that reacts with a wide range of electrophiles, including alkyl halides and chlorosilanes, to form C-substituted derivatives. nih.govvanderbilt.edu A less common but powerful method is the direct nucleophilic substitution of B-H bonds. This has been achieved using Grignard reagents, which regioselectively alkylate the B(4) position of o-carboranes that are substituted with electron-withdrawing aryl groups on the cage carbons. nih.gov

Electrophilic substitution primarily targets the ten B-H vertices. The regioselectivity of this process is challenging but can be controlled by the electronic properties of the attacking electrophile and the inherent charge distribution on the carborane cage. nih.govacs.org Hard and Soft Acids and Bases (HSAB) theory has been applied to predict the outcomes, suggesting that hard electrophiles prefer to react with benzene, while soft electrophiles favor o-carborane (B102288). rsc.org Mechanistic studies on the oxidation of o-carborane with nitric acid revealed that the initial step is an electrophilic attack on the hydrogen atom of the most electronegative B(9)-H bond, where the B-H bond acts as the nucleophile—a pathway distinct from typical electrophilic substitution where the boron atom is the nucleophilic site. acs.org

Thermal Rearrangements and Stability of Silyl Carborane Frameworks

Icosahedral carboranes are renowned for their exceptional thermal and chemical stability. nih.gov This robustness is often imparted to materials that incorporate them. Silyl carboranes, such as bis(methoxydimethylsilyl)-m-carborane, are key precursors in the synthesis of carborane-siloxane polymers. These polymers leverage the stability of both the siloxane backbone and the carborane cage to create materials with very high thermal decomposition temperatures. researchgate.net Similarly, carborane-based metal-organic frameworks (MOFs) exhibit remarkable thermal stability and structural rigidity. nih.gov

Despite their general stability, carborane cages can undergo thermal rearrangements or isomerizations at high temperatures. For example, o-carborane isomerizes to the more stable m-carborane, which in turn isomerizes to p-carborane (B1425697) at even higher temperatures. Computational studies have explored the mechanisms of these rearrangements, identifying various potential pathways and their associated activation energies. nih.gov It is also known that under certain acidic or thermal conditions, m-carborane can undergo a "reverse isomerization" back to the o-carborane isomer, a factor that must be considered during synthetic design.

Role of Silicon-Carborane Linkages in Directing Chemical Transformations

The silicon-carborane linkage is not merely a passive connection; it plays an active role in directing the course of subsequent chemical reactions. The position of the silyl group—whether on a carbon or a specific boron atom—can determine the site of further functionalization.

A silyl group can function as a bulky directing or protecting group. For instance, a triphenylsilyl group on one of the cage carbons of p-carborane allows for selective substitution at the second cage carbon. vanderbilt.edu After the desired functionalization, the silyl group can be removed, providing a high-yield route to heterodisubstituted products that is more efficient than statistical methods. vanderbilt.edu

Theoretical and Computational Studies of Silyl Carborane Systems

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone computational method for investigating the electronic structures of carboranes and their derivatives. numberanalytics.com Methods like B3LYP are frequently employed to obtain optimized geometries and molecular properties for various carborane isomers. researchgate.net For systems involving non-covalent interactions or heavy atoms, dispersion-corrected DFT methods are valuable for achieving higher accuracy. nih.gov

Natural Population Analysis (NPA) is a computational technique used to calculate atomic charges and orbital populations from a molecular wave function, offering a more stable and chemically intuitive picture of the electron distribution than conventional methods. researchgate.net In carborane systems, understanding charge distribution is crucial for predicting reactivity.

Studies on substituted carboranes have utilized NPA to correlate the calculated charges on atomic centers with the observed reactivity. For instance, in m-carborane (B99378), analysis of the sum of NPA charges of two bonded atoms (2a-NPA) for B-H and C-H vertices helps to explain the accessibility of specific B-H bonds to electrophilic attack. mdpi.com The silyl (B83357) and methoxy (B1213986) groups in Bis(methoxydimethylsilyl)M-carborane would significantly influence the charge distribution across the icosahedral cage. The electron-donating or withdrawing nature of these substituents modifies the charges on the cage carbon and boron atoms, which in turn dictates the sites for subsequent chemical modifications.

Table 1: Illustrative Natural Population Analysis (NPA) Data for a Substituted Carborane System This table provides a conceptual representation of NPA results based on general principles found in the literature. Actual values require specific DFT calculations for the molecule of interest.

Atomic CenterType of Charge (Illustrative)Implication for Reactivity
Cage Carbon (C)NegativePotential site for electrophilic attack
Cage Boron (B) adjacent to CPositiveLess favorable for electrophilic attack
Cage Boron (B) remote from CLess Positive / NegativeMore favorable for electrophilic attack
Silicon (Si)PositiveElectrophilic center
Oxygen (O)NegativeNucleophilic and basic center

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the orbital from which the molecule is most likely to donate electrons, represents its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that accepts electrons, defining the molecule's electrophilic or acidic character. youtube.com The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter in quantum chemistry that relates to the chemical activity and kinetic stability of a molecule. ajchem-a.com

In silyl carborane systems, FMO analysis reveals how substituents affect the energy levels and spatial distribution of these key orbitals. For example, in carborane-decorated siloles, Time-Dependent DFT (TD-DFT) calculations show that electronic transitions are often localized on the silole unit, involving HOMO-LUMO transitions, which dictates the photophysical properties. nih.gov For Bis(methoxydimethylsilyl)M-carborane, the HOMO is expected to have significant contributions from the carborane cage and potentially the oxygen atoms of the methoxy groups, while the LUMO may be centered on the silicon atoms and the antibonding orbitals of the cage. Understanding the distribution of these orbitals is key to predicting how the molecule will interact with other reagents. researchgate.net

Table 2: Conceptual Frontier Molecular Orbital (FMO) Characteristics This table illustrates the general roles and characteristics of frontier orbitals as described by FMO theory.

OrbitalRole in ReactivityPrimary Atomic Contributions (Hypothetical)
HOMO Electron Donor (Nucleophile/Base)Carborane Cage, Oxygen lone pairs
LUMO Electron Acceptor (Electrophile/Acid)Silicon p-orbitals, Carborane cage antibonding orbitals
HOMO-LUMO Gap Indicator of Chemical Stability/ReactivityEnergy difference between HOMO and LUMO

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry, particularly DFT, is a powerful tool for elucidating complex reaction mechanisms involving carboranes. nih.gov By modeling potential reaction pathways, researchers can calculate the energy profiles, identify intermediate structures, and characterize the transition states that connect them. nih.govrsc.org The energy barrier associated with a transition state is a key determinant of the reaction rate. nih.gov

For example, DFT calculations have been used to study the substituent-dependent reactions of o-carborane-fused aminoborirane with various azides. nih.gov These studies revealed that the reaction selectivity is governed by the relative energy barriers of different pathways, such as cycloaddition, ring expansion, or nitrene insertion. In one case, a silyl migration step was identified as the rate-determining part of the reaction, consistent with the need for harsh experimental conditions. nih.gov Similar computational approaches could be applied to model the synthesis or functionalization reactions of Bis(methoxydimethylsilyl)M-carborane, providing detailed mechanistic insights into bond activation, rearrangement, and the formation of final products. acs.org

Prediction of Regioselectivity and Stereoselectivity in Functionalization Reactions

A significant challenge in carborane chemistry is controlling the regioselectivity of functionalization reactions, given the multiple B-H bonds with varying chemical environments. mdpi.com Computational studies have become vital for predicting and explaining the outcomes of these reactions. mdpi.commdpi.com

The regioselectivity of B–H activation on the o-carborane (B102288) cage can be predicted based on the calculated charge distribution of the boron vertices. nih.gov A general strategy has emerged:

Electron-rich transition metal catalysts tend to activate the most electron-deficient B-H bonds. nih.gov

Electron-deficient catalysts favor the activation of more electron-rich B-H bonds. nih.gov

Directing groups can steer the catalyst to specific B-H bonds based on proximity. nih.gov

DFT calculations have successfully modeled these principles, explaining, for instance, why certain iridium-catalyzed reactions lead to borylation at the B(3,6) positions, while palladium-catalyzed reactions can target other sites. nih.gov Furthermore, computational modeling of transition structures has been used to understand the origins of high site- and enantioselectivity in Rh(II)-catalyzed carbene insertion reactions into carborane B-H bonds. researchgate.netresearchgate.net For Bis(methoxydimethylsilyl)M-carborane, DFT could predict the most likely boron or carbon atoms to undergo functionalization based on the electronic influence of the silyl groups and the nature of the attacking reagent and catalyst. acs.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for static electronic structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. numberanalytics.com MD simulations are particularly challenging for carboranes due to their unique properties and the need for well-parameterized force fields. nih.gov However, they provide crucial insights into conformational flexibility, molecular reorientation, and intermolecular interactions. nih.govnih.gov

MD simulations have been used to explore the dynamic behavior of the three main closo-carborane isomers (ortho, meta, and para), revealing that at high temperatures, they exhibit quasi-isotropic rotation similar to liquids. nih.gov At lower temperatures, the reorientation becomes more restricted and anisotropic. nih.gov For substituted carboranes like Bis(methoxydimethylsilyl)M-carborane, MD simulations could be employed to study the conformational dynamics of the flexible silyl side chains, their interaction with the carborane cage, and how the molecule interacts with solvents or other molecules in a condensed phase. rsc.org

Theoretical Insights into Polyhedral Aromaticity and Electronic Effects

Carboranes are considered three-dimensional analogues of benzene, featuring delocalized skeletal electrons in multi-center bonds that result in "3D aromaticity". nih.govnih.gov The relationship between the number of skeletal electron pairs and the polyhedral structure is generally described by Wade-Mingos rules. nih.gov

Theoretical studies are crucial for understanding this unique form of aromaticity and how it is influenced by substituents. The introduction of silyl groups, as in Bis(methoxydimethylsilyl)M-carborane, can perturb the electronic structure of the cage. The silyl group's electronic character—whether it donates or withdraws electron density—can modulate the degree of electronic delocalization within the carborane framework. nih.govnih.gov For example, computational studies on o-carboranyl-substituted boron compounds highlight the strong inductive electron-withdrawing effect of the carborane cage at its carbon vertices. nih.gov Conversely, substituents can also impact the cage itself; studies of carborane-decorated siloles show that an electron-donating silole unit can cause slight elongation of the C-C bond within the attached o-carborane cage. nih.gov Theoretical calculations thus provide a window into the subtle interplay between the silyl substituents and the polyhedral aromaticity of the carborane core. researchgate.net

Advanced Materials Chemistry and Functionalization Via Bis Methoxydimethylylsilyl M Carborane

Precursors for Carborane-Containing Polymers and Oligomers

Bis(methoxydimethylylsilyl)M-carborane serves as a crucial building block in the synthesis of advanced carborane-containing polymers and oligomers. Its unique structure, featuring a rigid, thermally stable m-carborane (B99378) cage flanked by reactive methoxydimethylsilyl groups, allows for its incorporation into a variety of polymer architectures, imparting exceptional properties to the resulting materials.

Synthesis of Carborane-Siloxane Polymers

The synthesis of carborane-siloxane polymers frequently utilizes monomers like this compound. One established method involves the ferric chloride (FeCl₃)-catalyzed bulk polymerization of a bis-methoxysilyl-m-carborane with a dichlorosilane. dtic.mil This reaction proceeds through distinct stages, beginning with low-temperature end group exchange and the formation of polydimethylsiloxanes. This is followed by a high-temperature stage where equilibration between the carborane monomers and the polysiloxane occurs, ultimately producing the desired poly-m-carboranylenesiloxane. dtic.mil

Another synthetic route to poly(carborane-siloxanes) is through the polycondensation of 1,7-bis(methoxydimethylsilyl)-m-carborane with organochlorosilanes or organochlorosiloxanes. ineosopen.org This method can yield copolymers with significant molecular masses. ineosopen.org To circumvent issues like side gelation that can hinder the formation of high-molecular-weight linear polymers, phenyl-substituted dimethoxy-m-carboranes have been employed, resulting in elastomers with molecular masses around 150 kDa. ineosopen.org

A summary of synthetic approaches for carborane-siloxane polymers is presented in the table below.

Starting Materials Reaction Type Catalyst/Conditions Resulting Polymer Key Features
Bis-methoxysilyl-m-carborane and dichlorosilaneBulk PolymerizationFeCl₃Poly-m-carboranylenesiloxaneProceeds in distinct temperature-dependent stages. dtic.mil
1,7-bis(methoxydimethylsilyl)-m-carborane and organochlorosilanes/organochlorosiloxanesPolycondensationFeCl₃Linear CopolymersCan produce polymers with molecular masses around 10,000. ineosopen.org
Phenyl-substituted dimethoxy-m-carboranesPolycondensation-High Molecular Weight ElastomersAvoids side gelation, achieving molecular masses of ~150 kDa. ineosopen.org
Dilithium (B8592608) derivative of diacetylene and 1,7-bis(chlorotetramethyldisiloxy)-m-carborane--Poly(carborane-siloxane-acetylene)High yield of a linear polymer. ineosopen.org

Incorporation into Main Chain or Side Chain Polymer Architectures

The bifunctional nature of this compound allows for its integration into both the main chain and side chains of polymer structures. When incorporated into the main chain, the rigid m-carborane cage contributes to the thermal stability and structural integrity of the polymer backbone. The flexible siloxane linkages provide a degree of elasticity.

For main-chain incorporation, the difunctional nature of the monomer facilitates the formation of linear polymers through reactions with other difunctional comonomers. An example is the reaction of a dilithium derivative of diacetylene with 1,7-bis(chlorotetramethyldisiloxy)-m-carborane to produce a linear poly(carborane-siloxane-acetylene). ineosopen.org

While direct examples of this compound incorporation into side chains are less explicitly detailed in the provided search results, the general versatility of carborane derivatives suggests this is a feasible strategy. By modifying the synthetic approach, it would be possible to attach the carborane moiety as a pendant group to a pre-existing polymer backbone, thereby modifying the surface properties or thermal stability of the material. The m-carborane cluster provides a unique platform for creating highly dense, multi-branched macromolecules. mdpi.com

Polymerization Mechanisms (e.g., Step-Growth, Chain-Growth, Ring-Opening Metathesis, Hydrosilylation Polymerization)

The polymerization of this compound and related carborane-siloxane monomers can proceed through several mechanisms, leading to a diverse range of polymer structures and properties.

Step-Growth Polymerization: The polycondensation of this compound with chlorosilanes is a classic example of step-growth polymerization. ineosopen.org In this process, the polymer chain grows stepwise as monomers react to form dimers, trimers, and eventually long polymer chains.

Hydrosilylation Polymerization: This is a widely used method for producing carborane-siloxane network polymers. ineosopen.org While not directly involving this compound, it highlights a key polymerization technique in this field. For instance, poly(cyclosiloxane-carborane)s have been synthesized via the hydrosilylation of cyclosiloxanes and vinyl-modified carboranes. rsc.org This approach allows for the formation of cross-linked network structures. ineosopen.org A specific example is the reaction between bis(vinyltetramethyldisiloxy)-m-carborane and a polyhedral oligomeric silsesquioxane (POSS) containing dimethylsiloxy groups, catalyzed by the Karstedt catalyst, to form a network polymer. ineosopen.org

The table below outlines various polymerization mechanisms relevant to carborane-siloxane polymers.

Polymerization Mechanism Monomers Catalyst/Initiator Resulting Polymer Structure Key Characteristics
Step-Growth (Polycondensation)1,7-bis(methoxydimethylsilyl)-m-carborane and organochlorosilanesFeCl₃Linear CopolymersStepwise growth of polymer chains. ineosopen.org
Hydrosilylation PolymerizationVinyl-modified carboranes and cyclosiloxanes with Si-H groupsKarstedt catalystCross-linked Network PolymersForms a stable, three-dimensional network. ineosopen.orgrsc.org

Engineering of Carborane-Based Nanomaterials and 2D Materials

The unique properties of carboranes, such as their high thermal stability and defined three-dimensional structure, make them excellent candidates for the construction of advanced nanomaterials, including self-assembled monolayers (SAMs) and two-dimensional (2D) networks.

Self-Assembled Monolayers (SAMs) of Carborane Derivatives

Carborane derivatives, particularly carboranethiols, have shown great promise in the formation of highly ordered self-assembled monolayers on metal surfaces. escholarship.org The bulky, icosahedral shape of the carborane cage helps to mitigate defects commonly observed in SAMs made from more flexible molecules like alkanethiols. escholarship.org This leads to more uniform and stable monolayers.

While the direct use of this compound for SAM formation is not explicitly detailed, its derivatives can be functionalized with appropriate anchoring groups, such as thiols, to facilitate self-assembly. The m-carborane core provides a rigid scaffold that dictates the packing and orientation of the molecules on the substrate. escholarship.org The functional groups attached to the carborane cage can then be used to tune the surface properties of the monolayer. For instance, the introduction of a carboxylic acid group can alter the nearest-neighbor spacing within the monolayer to maximize hydrogen-bonding interactions. escholarship.org

Formation of Cross-Linked 2D Carborane Networks

A significant advancement in carborane-based nanomaterials is the creation of 2D nanomembranes through the cross-linking of carborane SAMs. nih.gov This process involves the irradiation of a highly ordered SAM of carborane molecules with low-energy electrons. nih.gov The electron irradiation induces covalent cross-linking between adjacent carborane cages, forming a robust, free-standing 2D sheet. nih.gov

The starting carborane derivatives for these 2D materials are typically functionalized with thiol groups for initial assembly on a substrate like silver. nih.gov The resulting carborane nanomembrane can then be transferred to other substrates for various applications. nih.gov The mechanical stability of these membranes can be enhanced by using longer, rod-like carborane precursors. nih.gov This methodology opens up possibilities for developing novel boron-based 2D materials for applications in electronics and optics. nih.gov

Development of Carborane-Derived Catalysts and Ligands

The unique structural and electronic properties of carboranes, particularly their high thermal and chemical stability, have made them attractive scaffolds for the development of novel catalysts and ligands. iupac.org The incorporation of carborane cages into ligand frameworks can significantly influence the steric and electronic environment of a metal center, thereby tuning its catalytic activity and selectivity. researchgate.net The compound this compound serves as a versatile precursor for such applications. Its methoxydimethylsilyl groups are reactive handles that can be hydrolyzed to form polysiloxane chains or functionalized to introduce specific donor atoms, enabling the creation of sophisticated ligand architectures, including polymer-supported catalysts.

The design of carborane-supported metal complexes is guided by several key principles aimed at creating catalysts with high performance and unique reactivity. researchgate.net The carborane cage itself is a bulky, electron-delocalized, and exceptionally stable moiety that can act as a robust ligand anchor. researchgate.net

A primary design strategy involves the functionalization of the carborane cage to create multidentate ligands. researchgate.net For instance, the methoxysilyl groups of this compound can be modified to introduce N,O-type donors, similar to (hydroxymethyl)pyridines, which are known to form a variety of metallosupramolecular architectures. mdpi.com The introduction of the bulky and hydrophobic carborane unit can induce specific geometries at the metal center, such as the formation of a rare square-planar Co(II) complex driven by steric hindrance. mdpi.com

Another principle is the use of the carborane cage to create constrained geometry complexes (CGCs), which have proven to be excellent catalysts for olefin polymerization. researchgate.net This often involves linking a cyclopentadienyl-type ligand to the carborane cage, which then coordinates to a metal center. The synthesis of these complexes typically involves deprotonation and functionalization of the carborane, followed by metalation. researchgate.net

Furthermore, the electronic nature of the carborane ligand can be tuned by substituents, which in turn affects the properties of the metal complex. researchgate.net The strong trans influence of carborane moieties, for example, has been observed in pincer palladium complexes, suggesting significant electronic communication between the carborane and the metal center. mdpi.com The choice of ligand and its coordination mode is crucial for constructing a high-performance catalyst. researchgate.net

Understanding the catalytic cycle and identifying the active species are critical for optimizing catalyst performance. In carborane-based catalysis, the carborane unit can play several roles. Due to its electron-delocalizing nature and double negative charge (in the case of the nido-dicarbollide ligand), the carborane ligand can stabilize transition metals in high oxidation states, facilitating the formation of key intermediates in catalytic cycles. researchgate.net

One prominent application is in silylium (B1239981) carborane-catalyzed reactions, such as intramolecular Friedel-Crafts arylations. In a proposed cycle, the silylium carborane catalyst abstracts a fluoride (B91410) from the substrate to generate a highly reactive aryl cation intermediate. acs.org This intermediate then undergoes the desired transformation, and the catalyst is regenerated in a subsequent step. acs.org The stability of the carborane anion is crucial, as it prevents decomposition under the harsh reaction conditions required to generate such reactive intermediates. acs.org

In palladium-catalyzed cross-coupling reactions, carboranes can be both the substrate and part of the ligand framework. Investigations have revealed complex reaction pathways, including off-cycle processes like "cage-walking," where a palladium intermediate isomerizes, leading to multiple regioisomeric products from a single starting material. nih.govacs.org Understanding these off-cycle processes is essential for controlling reaction selectivity. nih.gov The transmetalation step in the catalytic cycle can be tuned to either suppress or productively incorporate these isomerization pathways. acs.org The active species in these cycles are often palladium complexes supported by biaryl phosphine (B1218219) ligands, where the carborane's electronic properties influence the stability and reactivity of the Pd-carboranyl intermediates. nih.gov

Catalytic System Reaction Type Proposed Role of Carborane Key Intermediates
Silylium CarboranesFriedel-Crafts ArylationStabilizing counterion for silylium catalyst. acs.orgAryl cation carborane. acs.org
Palladium/Biaryl PhosphineCross-CouplingSubstrate and ligand component influencing regio-selectivity. nih.govPalladium σ-carboranyl complexes. acs.org
RuthenacarboranesAtom Transfer Radical Polymerization (ATRP)Ligand influencing redox potential of the metal center. researchgate.netNot detailed in sources.

Functionalization for Supramolecular Assembly and Host-Guest Chemistry

Carboranes are exceptional building blocks for supramolecular chemistry and the design of host-guest systems due to their rigid icosahedral structure, hydrophobicity, and unique ability to form dihydrogen bonds (C–H···H–B). nih.govmdpi.com this compound is particularly well-suited for these applications, as its silyl (B83357) groups provide convenient points for functionalization, allowing for the attachment of various molecular recognition motifs or polymerizable groups.

Functionalization of the carborane cage is a key strategy for creating complex supramolecular structures. The C–H vertices of the carborane are available for derivatization, enabling the construction of highly dense, multi-branched macromolecules with the carborane cluster acting as a rigid core. mdpi.com Amphiphilic carborane derivatives, for instance, can be synthesized to spontaneously self-assemble into well-defined micro- or nanostructures, such as rods, in aqueous solutions. nih.gov This self-assembly is driven by the distinct separation of the hydrophobic carborane cage and hydrophilic functional groups. nih.gov

In host-guest chemistry, carboranes can act as hydrophobic guests that bind within the cavities of large macrocyclic hosts. Metallamacromolecules with tunable inner cavities have been shown to encapsulate multiple o-carborane (B102288) molecules. orientjchem.org The binding within these host-guest complexes is often driven by a combination of hydrophobic effects and non-covalent interactions like CH-π and π-π stacking. orientjchem.org Furthermore, carboranes themselves can direct supramolecular assembly through unconventional hydrogen bonds, such as C–H(carborane)⋯F interactions, demonstrating their versatility as structural motifs. rsc.org The hydrolysis and condensation of the methoxysilyl groups on this compound can lead to the formation of polysiloxane networks, embedding the unique properties of the carborane clusters into larger, ordered materials.

Methodologies for Investigating Thermal and Thermo-Oxidative Stability in Derived Materials

The exceptional thermal and thermo-oxidative stability of carboranes is a primary driver for their incorporation into polymers and other advanced materials. nih.govacs.org A suite of standard analytical techniques is employed to quantify the thermal properties of materials derived from carborane precursors like this compound.

The primary methods for this investigation include:

Thermogravimetric Analysis (TGA): This is the most common technique used to determine the thermal stability of a material. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere (e.g., nitrogen or air). nju.edu.cn Key parameters derived from TGA are the initial decomposition temperature (Tᵢ) and the temperatures for 5% or 10% weight loss (Tₔ₅ or Tₔ₁₀), which indicate the onset of degradation. acs.org A high char yield at elevated temperatures (e.g., 800 °C) is characteristic of carborane-containing polymers and signifies the formation of a stable residue. nju.edu.cnresearchgate.net

Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow associated with thermal transitions in a material. It can determine the glass transition temperature (T₉) of amorphous polymers and the melting point (Tₘ) of crystalline materials. acs.orgnju.edu.cn

Differential Thermal Analysis (DTA): Similar to DSC, DTA measures temperature differences between a sample and a reference material as they are heated. It can detect exothermic or endothermic events associated with degradation or phase changes. dtic.mil

Dynamic Mechanical Analysis (DMA): DMA measures the mechanical properties (storage modulus and loss modulus) of a material as a function of temperature, providing information on its viscoelastic behavior and T₉. nju.edu.cn

Studies on polymers derived from carborane-siloxanes have shown thermal stability up to 350 °C, with no significant oxidation occurring below 400 °C. dtic.mil The enhanced thermo-oxidative stability is attributed to the formation of a protective passivation layer at high temperatures. nju.edu.cn During thermal degradation in air, the carborane moieties are oxidized to form a three-dimensional network of boron oxide, boron carbide, or boron silicate, which prevents further degradation of the underlying material. nih.govnju.edu.cn This mechanism is responsible for the remarkably high char yields observed in TGA experiments under an air atmosphere. nju.edu.cn

Technique Measured Property Information Gained
Thermogravimetric Analysis (TGA)Mass loss vs. TemperatureDecomposition temperature, char yield, thermo-oxidative stability. acs.orgnju.edu.cn
Differential Scanning Calorimetry (DSC)Heat flow vs. TemperatureGlass transition temperature (T₉), melting point (Tₘ). acs.orgnju.edu.cn
Differential Thermal Analysis (DTA)Temperature difference vs. TemperatureOnset of thermal events (degradation, oxidation). dtic.mil
Dynamic Mechanical Analysis (DMA)Storage and loss modulus vs. TemperatureViscoelastic properties, glass transition temperature (T₉). nju.edu.cn

Future Research Directions and Emerging Opportunities

Development of Novel and Efficient Synthetic Routes for Silyl (B83357) Carboranes

The synthesis of carborane-containing polymers and materials is an area of continuous development, with a clear trend towards methods that offer greater control and efficiency. nih.govacs.org While hydrosilylation is a common method for creating C-Si bonds in carborane chemistry, future work should focus on developing more direct and versatile synthetic pathways to molecules like Bis(methoxydimethylylsilyl)M-carborane and its derivatives.

Key research objectives include:

Direct Catalytic Silylation: Exploring novel catalytic systems, such as advanced palladium catalysts, for the direct B-H silylation of carborane cages could provide more atom-economical routes than traditional methods that often involve multi-step sequences. rsc.org The development of highly efficient Pd-catalyzed B(9)–H/B(9)–H oxidative dehydrogenation coupling of carboranes serves as a precedent for such advancements. rsc.org

Controlled Polymerization Techniques: For polymeric applications, the use of controlled polymerization methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization, which have recently been applied to carborane monomers, needs to be expanded. nih.govacs.org These techniques would allow for the synthesis of well-defined block copolymers incorporating this compound units, offering precise control over the final material properties.

Exploration of Undiscovered Reactivity Patterns and Mechanistic Insights

A deeper understanding of the reactivity of silyl carboranes is crucial for designing new reactions and materials. The interplay between the electron-delocalized carborane cage and the reactive silyl groups offers fertile ground for discovering new chemical transformations.

Future research should focus on:

Substituent-Dependent Reactivity: Systematic studies on how different substituents on the carborane cage or the silicon atom influence reaction outcomes are needed. Research on o-carborane-fused aminoboriranes has shown that reactions with organic azides are highly dependent on the azide's substituent, leading to different products like cycloaddition or ring expansion. rsc.org Similar detailed mechanistic studies, supported by DFT calculations, could uncover new reactivity patterns for this compound. rsc.org

Catalytic Potential: The use of carborane anions as weakly coordinating anions has enabled the isolation of highly reactive cations, such as silylium (B1239981) ions, for catalysis. acs.org Future work could explore the potential of this compound itself as a ligand or precursor in catalytic systems. The silyl groups could serve as anchors for catalytic metals, while the robust carborane cage provides thermal stability. acs.org

Mechanistic Probes with DFT: Density Functional Theory (DFT) calculations have proven invaluable for elucidating the mechanisms of complex carborane reactions. rsc.org Continued application of computational methods will be essential to understand transition states, reaction energetics, and the role of the silyl groups in directing reactivity, for instance, in cycloaddition or insertion reactions. rsc.org

Table 1: Investigated Reaction Types in Carborane Chemistry

Reaction TypeReactantsKey FindingsComputational MethodReference
Cycloaddition / Silyl Migrationo-carborane-fused aminoborirane + Aryl AzidesReaction outcome is dependent on the azide (B81097) substituent.DFT Calculations rsc.org
C-H Alkenylation/AlkylationAlkanes/Arenes + Alkenyl/Alkyl TriflatesSilylium carborane salts act as highly effective catalysts.N/A acs.org
Oxidative Dehydrogenation Couplingo-carborane (B102288)Highly efficient Pd-catalyzed B-H/B-H coupling to form bis-carboranes.N/A rsc.org
C-AlkylationPerhalogenated carborane anions + Alkylating agentsCesium carbonate can be used as a mild base, increasing functional group tolerance.N/A escholarship.org

Rational Design of Next-Generation Functional Materials Utilizing Carborane-Silicon Scaffolds

The inherent properties of the carborane cage—hydrophobicity, thermal stability, and three-dimensional structure—combined with the processing advantages of silicones make carborane-silicon scaffolds ideal for next-generation materials. researchgate.netresearchgate.net

Emerging opportunities include:

High-Performance Polymers and Resins: Carborane-siloxane polymers exhibit exceptional thermal and oxidative stability. researchgate.net this compound is a perfect monomer for creating cross-linked networks with enhanced performance characteristics for applications as harsh-environment resistant materials and ceramic precursors. researchgate.netresearchgate.net

Optoelectronic Materials: The unique electronic structure of carboranes can be harnessed to create materials with novel optical and electronic properties. researchgate.net By incorporating this compound into conjugated polymer backbones or as pendant groups, it may be possible to tune properties like luminescence and charge transport for use in optical devices. nih.gov

Gas-Separation Membranes: Network structures formed from silyl-carborane building blocks have been identified as potential materials for gas-separation membranes. researchgate.net The defined porosity and chemical nature of materials derived from this compound could be rationally designed to achieve high selectivity for specific gases.

Integration of this compound into Hybrid Inorganic-Organic Architectures

The bifunctional nature of this compound, with two reactive methoxysilyl groups, makes it an exemplary building block for constructing complex hybrid architectures.

Future research avenues are:

Metal-Organic Frameworks (MOFs): The rigid icosahedral structure of the carborane cage can be used to create new, highly stable MOFs. researchgate.netrsc.org While pyridyl-functionalized carboranes have been used as linkers, the methoxysilyl groups of the title compound could be hydrolyzed to silanols and subsequently coordinated to metal centers, paving the way for a new class of carborane-silicate hybrid MOFs with enhanced thermal stability. rsc.org

Polyhedral Oligomeric Silsesquioxane (POSS) Composites: Integrating carborane units into POSS frameworks can create materials with a unique combination of properties. researchgate.net The co-condensation of hydrolyzed this compound with POSS monomers via sol-gel techniques is a promising route to novel xerogels and composite materials. researchgate.net

Self-Assembled Monolayers and Surfaces: The methoxysilyl groups can readily anchor the molecule to hydroxylated surfaces (e.g., silica (B1680970), glass), allowing for the formation of self-assembled monolayers. These carborane-terminated surfaces could exhibit unique properties such as high hydrophobicity and thermal stability.

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry plays a vital and growing role in understanding and predicting the behavior of carborane compounds. numberanalytics.com However, significant challenges remain, and overcoming them represents a major opportunity.

Key areas for advancement are:

Development of Accurate Force Fields: A primary obstacle in the computational design of boron-containing materials is the lack of accurate parameters for boron in many standard software packages. nih.govacs.org Developing robust and validated force fields for silyl carboranes is urgently needed to enable accurate molecular dynamics simulations of larger systems, such as polymers and interfaces. researchgate.net

Predictive Reaction Modeling: High-level quantum chemical computations can provide evidence for reaction mechanisms and predict the stability of novel structures. researchgate.net Future efforts should focus on using these methods to screen potential synthetic routes, predict the reactivity of this compound with various reagents, and guide the rational design of new synthetic targets.

Materials Property Simulation: Computational tools can predict the bulk properties of materials derived from carborane-silicon scaffolds. This includes simulating thermal stability, mechanical properties, and electronic band structures of polymers and MOFs, thereby accelerating the discovery of new materials with desired functionalities. numberanalytics.com

Table 2: Computational Approaches in Carborane Research

Computational MethodApplication AreaKey Challenge/OpportunityReference(s)
Molecular Docking (AutoDock, Glide, etc.)Drug DesignLack of standard boron parameters; requires workarounds like C-atom substitution. nih.gov, acs.org
Density Functional Theory (DFT)Mechanistic Studies, Property PredictionAccuracy can be limited for complex systems; requires careful functional selection. numberanalytics.com, rsc.org
Ab initio (e.g., CASPT2//CASSCF)Excited States, BiradicalsHigh computational cost; used for smaller, specific systems. researchgate.net
Force Field DevelopmentMolecular Modeling/DynamicsUrgent need for accurate parameters for carborane clusters to improve simulation accuracy. researchgate.net

Sustainable Synthetic Methodologies and Process Optimization for Carborane Compounds

Applying the principles of green chemistry to carborane synthesis is an emerging but critical area of research. The goal is to develop processes that are not only efficient but also environmentally benign.

Future directions should include:

Catalysis over Stoichiometric Reagents: Shifting from stoichiometric reagents, which are often required in traditional carborane chemistry, to catalytic methods can significantly reduce waste. The development of efficient catalytic C-H and B-H functionalization reactions is a key step in this direction. rsc.org

Milder Reaction Conditions: Exploring synthetic routes that operate under milder conditions (lower temperatures, pressures) and use less hazardous reagents is essential. escholarship.org For example, replacing strong bases like organolithium reagents with milder alternatives like cesium carbonate can improve the safety and functional group compatibility of a process. escholarship.org

Atom Economy and Process Intensification: Designing synthetic pathways that maximize the incorporation of atoms from the reactants into the final product (high atom economy) is a core tenet of green chemistry. Furthermore, developing continuous flow processes for the synthesis of silyl carboranes could offer better control, improved safety, and easier scalability compared to traditional batch processing.

Q & A

Q. What are the key synthetic strategies for preparing Bis(methoxydimethylylsilyl)M-carborane derivatives?

Methodological Answer: The synthesis typically involves nucleophilic substitution or exchange reactions. For example, 1,7-bis(bromomagnesiummethyl)-m-carborane can react with 1,7-bis[chloro(dimethyl)silylmethyl]-m-carborane in ether under reflux to form oligo(dimethyl)silanes with m-carborane units . Metal-catalyzed metathesis (e.g., ruthenium catalysts) is also effective for forming carborane-containing polymers, enabling precise control over backbone connectivity . Key steps include:

  • Lithiation of m-carborane for functionalization .
  • Electrophilic substitution at boron vertices for iodination .
  • Crosslinking with siloxane or aryl groups for hybrid materials .

Q. How is X-ray diffraction (XRD) applied to resolve structural ambiguities in m-carborane derivatives?

Methodological Answer: XRD analysis, supported by programs like SHELXL and OLEX2, is critical for confirming cage geometry and substituent orientation. For example:

  • Anthracene-substituted m-carborane derivatives show planar anthracene moieties orthogonal to the carborane cage, confirmed via XRD .
  • Discrepancies in bond lengths (e.g., C–B vs. B–B) are resolved using high-resolution data and iterative refinement in SHELXL .
  • Software pipelines (e.g., SHELXPRO) enable macromolecular applications for hybrid materials .

Advanced Research Questions

Q. How do computational methods like TD-DFT explain the photophysical properties of m-carborane-anthracene systems?

Methodological Answer: Time-dependent density functional theory (TD-DFT) calculations reveal:

  • Anthracene-dominated transitions (HOMO→LUMO) with minimal carborane orbital involvement, explaining retained fluorescence .
  • Weak oscillator strengths for iodinated boron vertices, validating experimentally unobserved transitions .
  • Non-radiative quenching suppression by m-carborane’s electron-deficient cage, enhancing quantum yields (ϕF ≈ 100% in solution) .
    Limitation: Larger systems (e.g., octasilsesquioxane hybrids) require simplified models due to computational constraints .

Q. What factors govern the thermal stability of m-carborane-containing polymers?

Methodological Answer: Thermogravimetric analysis (TGA) and structural studies show:

  • Poly(dimethylsiloxy) spacers between carborane units reduce Tg to −30°C while maintaining stability >500°C .
  • Crosslinking with bis(dimethylhydroxysilyl)-m-carborane via titanium catalysts improves oxidative resistance in adhesives .
  • Degradation mechanisms (e.g., cage opening to C2B9H12⁻ ions) are suppressed in hybrid architectures .

Q. How do experimental parameters influence m-carborane performance in ion source applications?

Methodological Answer: In boron ion sources (e.g., Supernanogan ECR):

  • m-Carborane delivers 50 µA of B³⁺ without support gas, outperforming decaborane (10 µA) .
  • Helium/oxygen support gases enable higher RF power (70 W) but do not increase extracted intensity .
  • Consumption rate (0.1 mg/µAh) and ampoule size limit operational duration .

Contradictions and Open Questions

  • Ion Source Efficiency: While m-carborane outperforms decaborane in B³⁺ generation , increased RF power reduces extracted intensity, suggesting unoptimized plasma conditions .
  • Computational Limitations: TD-DFT fails to fully explain high ϕF in aggregates; advanced methods (e.g., CASPT2) are needed .

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